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Compound of Interest

Compound Name: Sarasinoside C1

Cat. No.: B1255078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Sarasinoside
C1, a complex norlanostane-triterpenoid oligoglycoside. Originally isolated from the Palauan

marine sponge Asteropus sarasinosum, this marine natural product has been more recently

identified in the sponge Melophlus sarasinorum.[1] The structural complexity and potential

biological activities of sarasinosides make them of significant interest to the scientific

community.

This document summarizes the High-Resolution Electrospray Ionization Mass Spectrometry

(HRESIMS) and Nuclear Magnetic Resonance (NMR) data for Sarasinoside C1, presented in

a clear, tabular format for ease of reference and comparison. Detailed experimental

methodologies, based on established protocols for the isolation and characterization of marine

saponins, are also provided.

High-Resolution Mass Spectrometry (HRESIMS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition

of a molecule. For Sarasinoside C1, positive-ion mode HRESIMS analysis was utilized to

determine its molecular formula.
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Parameter Value Reference

Molecular Formula C₅₅H₈₇N₂O₂₀ [2]

Ionization Mode Positive (+) [2]

Adduct [M+H]⁺ [2]

Observed m/z 1097.6000 [2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of Sarasinoside C1 was accomplished through a combination of

one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The following data

represents the full assignment for the compound in deuterated methanol (CD₃OD), which

allows for straightforward comparison with other analogues in this class.[2]

Table 1: ¹H and ¹³C NMR Data for the Glycoside Moiety of Sarasinoside C1 in CD₃OD.[1]
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Position δC (ppm) δH (ppm), mult. (J in Hz)

β-D-Xylose

1' 105.7 4.35, d (7.5)

2' 79.4 3.68

3' 77.1 3.54

4' 79.4 3.65

5' 66.8 3.28, 3.94

β-D-GlcNAc

1'' 102.1 4.88, d (7.5)

2'' 58.0 3.69

3'' 77.0 3.44

4'' 72.5 3.23

5'' 78.5 3.69

6'' 62.1 3.75, 3.88

N-Ac 23.3, 175.5 1.98, s

β-D-GalNAc

1''' 105.2 4.42, d (7.5)

2''' 54.3 3.84

3''' 76.5 3.55

4''' 70.8 3.88

5''' 77.0 3.75

6''' 62.6 3.72

N-Ac 23.2, 175.7 1.97, s

β-D-Xylose
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1'''' 102.4 4.47, d (8.0)

2'''' 75.1 3.19

3'''' 76.9 3.33

4'''' 71.0 3.49

5'''' 66.9 3.19, 3.84

Table 2: Key ¹H and ¹³C NMR Resonances for the Aglycone Moiety of Sarasinoside C1 in

CD₃OD.

While the complete NMR data for the aglycone was detailed in the supporting information of

the source publication, the following key signals for the characteristic C-24/C-25 unsaturated

ketone side-chain were highlighted.[2]

Position δC (ppm) δH (ppm), mult. (J in Hz)

22 52.4 2.09 (H-22b), 2.52 (dd, H-22a)

23 204.0 -

24 125.2 6.16 (br s)

25 157.0 -

26 27.7 1.91 (s, 3H)

27 20.9 2.12 (s, 3H)

Experimental Protocols
The following outlines the general methodologies employed for the isolation and spectroscopic

analysis of Sarasinoside C1, based on established procedures for marine natural products.

Isolation and Purification
Extraction: The freeze-dried sponge material (Melophlus sarasinorum) is extracted multiple

times with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂).
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Fractionation: The resulting crude extract is then subjected to fractionation using C-18

vacuum liquid chromatography, eluting with solvents of decreasing polarity.

Purification: The fractions containing the compounds of interest are further purified using

High-Performance Liquid Chromatography (HPLC) to yield pure Sarasinoside C1.[1]

Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: Samples are dissolved in deuterated methanol (CD₃OD).

Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR spectra are

acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

Referencing: The residual solvent signals of CD₃OD are used as internal references (δH

3.31 and δC 49.0).

Data Analysis: The structure is elucidated by detailed analysis of the chemical shifts,

coupling constants, and correlations observed in the various NMR spectra.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

Instrumentation: HRESIMS data is obtained on a mass spectrometer equipped with an

electrospray ionization source, typically a time-of-flight (TOF) or Orbitrap mass analyzer.

Analysis Mode: The analysis is performed in positive ion mode to observe the protonated

molecule [M+H]⁺.

Data Interpretation: The accurate mass measurement allows for the determination of the

elemental composition and molecular formula of the compound.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

marine natural product and the logical relationships in its structure elucidation.
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General workflow for the isolation and structural elucidation of Sarasinoside C1.
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Acquired Spectroscopic Data Derived Structural Information
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Logical flow of how spectroscopic data contributes to structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1255078#spectroscopic-data-nmr-hresims-of-
sarasinoside-c1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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